molecular formula C24H15F3O4 B4776588 7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE

7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE

Cat. No.: B4776588
M. Wt: 424.4 g/mol
InChI Key: IVVAQIYVGXGYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is a complex organic compound that features a chromen-2-one core with a trifluoromethyl group and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and biphenyl moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity towards certain biological targets.

Properties

IUPAC Name

7-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-(trifluoromethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3O4/c25-24(26,27)20-13-23(29)31-22-12-18(10-11-19(20)22)30-14-21(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVAQIYVGXGYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE
Reactant of Route 2
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7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE
Reactant of Route 3
Reactant of Route 3
7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE
Reactant of Route 4
Reactant of Route 4
7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE
Reactant of Route 5
Reactant of Route 5
7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE
Reactant of Route 6
Reactant of Route 6
7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE

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